molecular formula C49H55N7O4S B14408624 1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide CAS No. 80567-35-7

1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide

Cat. No.: B14408624
CAS No.: 80567-35-7
M. Wt: 838.1 g/mol
InChI Key: KMGTTXLBMOHSIO-UHFFFAOYSA-N
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Description

1-HYDROXY-4-[[3-METHYL-1-PHENYL-4-[[(1-PHENYL-1H-TETRAZOLE-5-YL)THIO]METHYL]-1H-PYRAZOLE-5-YL]OXY]-N-[2-(TETRADECYLOXY)PHENYL]-2-NAPHTHALENECARBOXAMIDE is a complex organic compound with a unique structure that incorporates multiple functional groups, including hydroxyl, phenyl, pyrazole, and tetrazole groups

Preparation Methods

The synthesis of 1-HYDROXY-4-[[3-METHYL-1-PHENYL-4-[[(1-PHENYL-1H-TETRAZOLE-5-YL)THIO]METHYL]-1H-PYRAZOLE-5-YL]OXY]-N-[2-(TETRADECYLOXY)PHENYL]-2-NAPHTHALENECARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core naphthalene structure, followed by the introduction of the hydroxyl and carboxamide groups. Subsequent steps involve the formation of the pyrazole and tetrazole rings, and the final step includes the attachment of the phenyl and tetra-decyloxy groups. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

1-HYDROXY-4-[[3-METHYL-1-PHENYL-4-[[(1-PHENYL-1H-TETRAZOLE-5-YL)THIO]METHYL]-1H-PYRAZOLE-5-YL]OXY]-N-[2-(TETRADECYLOXY)PHENYL]-2-NAPHTHALENECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-HYDROXY-4-[[3-METHYL-1-PHENYL-4-[[(1-PHENYL-1H-TETRAZOLE-5-YL)THIO]METHYL]-1H-PYRAZOLE-5-YL]OXY]-N-[2-(TETRADECYLOXY)PHENYL]-2-NAPHTHALENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 1-HYDROXY-4-[[3-METHYL-1-PHENYL-4-[[(1-PHENYL-1H-TETRAZOLE-5-YL)THIO]METHYL]-1H-PYRAZOLE-5-YL]OXY]-N-[2-(TETRADECYLOXY)PHENYL]-2-NAPHTHALENECARBOXAMIDE stands out due to its unique combination of functional groups and structural features Similar compounds include other naphthalene derivatives, pyrazole derivatives, and tetrazole derivatives

Properties

CAS No.

80567-35-7

Molecular Formula

C49H55N7O4S

Molecular Weight

838.1 g/mol

IUPAC Name

1-hydroxy-4-[5-methyl-2-phenyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]pyrazol-3-yl]oxy-N-(2-tetradecoxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C49H55N7O4S/c1-3-4-5-6-7-8-9-10-11-12-13-24-33-59-44-32-23-22-31-43(44)50-47(58)41-34-45(39-29-20-21-30-40(39)46(41)57)60-48-42(36(2)52-55(48)37-25-16-14-17-26-37)35-61-49-51-53-54-56(49)38-27-18-15-19-28-38/h14-23,25-32,34,57H,3-13,24,33,35H2,1-2H3,(H,50,58)

InChI Key

KMGTTXLBMOHSIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)OC4=C(C(=NN4C5=CC=CC=C5)C)CSC6=NN=NN6C7=CC=CC=C7)O

Origin of Product

United States

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